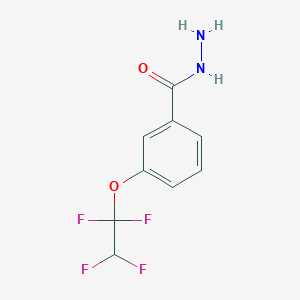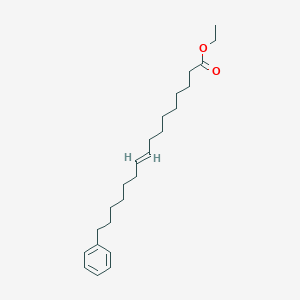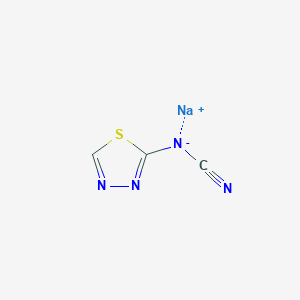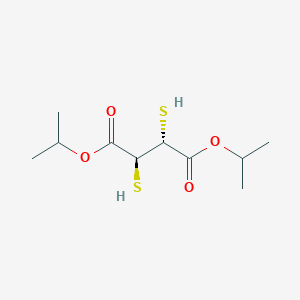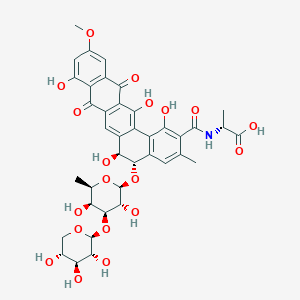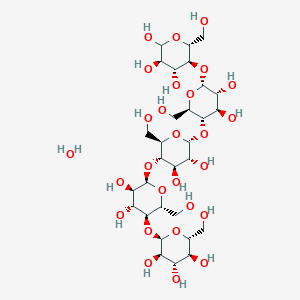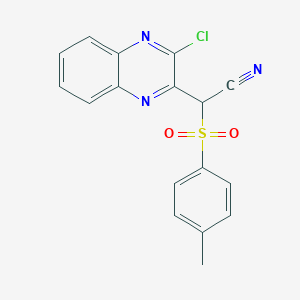
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide, also known as TSTCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TSTCA is a ribonucleoside analog that has been shown to exhibit antiviral, antitumor, and antibacterial activities. In
Mechanism Of Action
The mechanism of action of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide is not fully understood, but it is believed to involve the inhibition of nucleic acid synthesis. 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide is incorporated into the DNA or RNA of the target cell, leading to the disruption of nucleic acid synthesis and ultimately cell death.
Biochemical And Physiological Effects
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit both biochemical and physiological effects. Biochemically, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, enzymes involved in nucleic acid synthesis. Physiologically, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide in lab experiments is its broad-spectrum activity against viruses, bacteria, and cancer cells. This makes it a versatile compound for studying various diseases. However, one limitation is its potential toxicity, which requires careful handling and dosage control in lab experiments.
Future Directions
There are several future directions for 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide research. One direction is to optimize the synthesis method to produce 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with even higher yields and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide in animal models to determine its efficacy and toxicity. Additionally, further research is needed to elucidate the mechanism of action of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide and its potential therapeutic applications in various fields of research.
Synthesis Methods
The synthesis of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide involves the reaction of 1-(5'-O-acetyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with sulfamic acid in the presence of a catalyst. The resulting product is then deacetylated to obtain 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide. This method has been optimized to produce high yields of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with high purity.
Scientific Research Applications
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been studied for its potential therapeutic applications in various fields of research. In virology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit potent antiviral activity against herpes simplex virus type 1, human cytomegalovirus, and human immunodeficiency virus type 1. In oncology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. In microbiology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
properties
CAS RN |
123124-29-8 |
|---|---|
Product Name |
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide |
Molecular Formula |
C8H13N5O6S2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamothioyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C8H13N5O6S2/c9-6(20)7-11-2-13(12-7)8-5(15)4(14)3(19-8)1-18-21(10,16)17/h2-5,8,14-15H,1H2,(H2,9,20)(H2,10,16,17)/t3-,4-,5-,8-/m1/s1 |
InChI Key |
PGHJZJNBFSOFNB-AFCXAGJDSA-N |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)N)O)O)C(=S)N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N |
Other CAS RN |
123124-29-8 |
synonyms |
1-(5'-O-sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide SRTC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
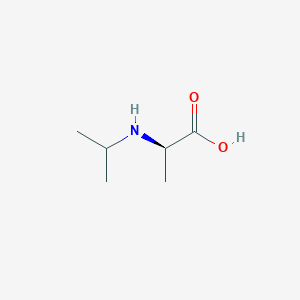
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
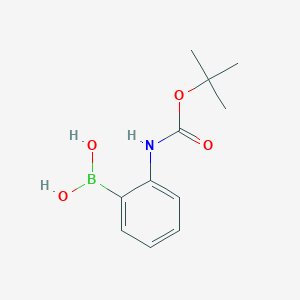
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
